3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol
Overview
Description
3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol is a chemical compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol . It is also known by its systematic name, 1,2-Propanediol, 3-[4-(oxiranylmethoxy)butoxy]-. This compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol typically involves the reaction of 1,2-propanediol with an epoxide-containing compound. One common method is the reaction of 1,2-propanediol with 4-(oxiran-2-ylmethoxy)butanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the ether linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Ether derivatives.
Scientific Research Applications
3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity makes the compound useful in modifying biological macromolecules, such as proteins and nucleic acids, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structure, which combines an oxirane ring with a butoxy and propane-1,2-diol moiety. This unique combination imparts distinct reactivity and stability, making it particularly valuable in various chemical and industrial applications .
Properties
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)butoxy]propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c11-5-9(12)6-13-3-1-2-4-14-7-10-8-15-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZSTOKJCYSUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743450 | |
Record name | 3-{4-[(Oxiran-2-yl)methoxy]butoxy}propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139471-23-1 | |
Record name | 3-{4-[(Oxiran-2-yl)methoxy]butoxy}propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.